molecular formula C21H17ClN4O3 B2791721 N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 932524-53-3

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2791721
CAS No.: 932524-53-3
M. Wt: 408.84
InChI Key: FMGAOYDUTGCYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo-pyrazine derivative characterized by a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and an acetamide-linked 4-chlorophenyl moiety at position 3. Its molecular formula is C₂₂H₁₉ClN₄O₃ (molecular weight: ~422.87 g/mol).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJPUMWITLXGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound ID/Name Core Structure R₁ (Position 2) R₂ (Position 5) Molecular Weight (g/mol) logP Melting Point (°C) Key References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl N-(4-Chlorophenyl)acetamide 422.87 3.50 Not reported
G419-0349 (N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) Pyrazolo[1,5-a]pyrazin-4-one 4-Ethoxyphenyl N-(4-Chlorophenyl)acetamide 422.87 3.50 Not reported
BC01096 (N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl N-(3,4-Difluorophenyl)acetamide 410.37 Not reported Not reported
VIe (N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide) Chromen-4-one 4-Methoxyphenyl N-(4-Chlorophenyl)acetamide Not reported Not reported 155–157

Key Observations :

  • Substituent Effects : Replacement of the 4-methoxyphenyl group in the target compound with 4-ethoxyphenyl (G419-0349) retains molecular weight and logP but may alter metabolic stability due to increased alkyl chain length .
  • Core Heterocycle Variation : VIe replaces the pyrazolo-pyrazine core with a chromen-4-one system, drastically altering electronic properties and melting points (155–157°C vs. unreported for pyrazolo-pyrazines) .

Acetamide Derivatives with Heterocyclic Moieties

Table 2: Comparison with Thiazole and Imidazo-Thiazole Derivatives

Compound ID/Name Core Structure R₁ R₂ Yield (%) Melting Point (°C) Biological Activity (If Reported) References
5h (N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) Imidazo[2,1-b]thiazole 4-Methoxyphenyl 6-Chloropyridin-3-yl 81 108–110 Not reported
14 (2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) Thiazole 4-Chlorophenyl-piperazine 4-(p-Tolyl)thiazol-2-yl 79 282–283 MMP inhibition (acute inflammation)

Key Observations :

  • Imidazo-Thiazole vs. Pyrazolo-Pyrazine : Compound 5h shares the acetamide linkage and 4-methoxyphenyl group but incorporates an imidazo-thiazole core, resulting in lower melting points (108–110°C) compared to pyrazolo-pyrazines .

Pyrazolo[3,4-d]pyrimidinone Analogues

Table 3: Comparison with Pyrazolo-Pyrimidine Derivatives

Compound ID/Name Core Structure R₁ R₂ Molecular Weight (g/mol) Activity (If Reported) References
7a (N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(4-methoxyphenyl)acetamido)acetamide) Pyrazolo[3,4-d]pyrimidinone 4-Chlorophenyl 4-Methoxyphenyl 426.17 Not reported
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo[3,4-d]pyrimidinone Fluoro-substituted chromene Isopropylbenzamide 589.1 Kinase inhibition

Key Observations :

  • Biological Activity: Example 53 demonstrates kinase inhibitory activity, suggesting pyrazolo-pyrimidinones may have broader therapeutic applications than pyrazolo-pyrazines .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?

  • Methodological Answer : The synthesis involves three critical steps:

  • Core formation : Cyclization of pyrazolo[1,5-a]pyrazine precursors under reflux in DMF at 80–100°C .
  • Substitution reactions : Electrophilic aromatic substitution for introducing the 4-chlorophenyl group (using AlCl₃ as a catalyst) and nucleophilic substitution for the 4-methoxyphenyl acetamide moiety .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity .
    • Key Variables : Temperature control (±2°C), solvent polarity, and stoichiometric ratios (1:1.2 for chloro-substitution).

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~452.1 Da) .
  • X-ray Crystallography : For unambiguous confirmation of the pyrazolo-pyrazine core geometry .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer :

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
    • Controls : Include ciprofloxacin (positive) and DMSO (solvent control).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with:
Substituent PositionBioactivity (IC₅₀, μM)Selectivity Index (vs. HEK293)
4-Methoxyphenyl0.45 ± 0.1212.3
4-Fluorophenyl0.78 ± 0.158.7
4-Nitrophenyl>10<1
  • Rational Design : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with favorable binding to bacterial DNA gyrase .

Q. How should conflicting bioactivity data between enzyme inhibition and cellular assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Re-test in parallel with:
  • Enzymatic Assay : Direct measurement of DNA gyrase ATPase inhibition .
  • Membrane Permeability : Caco-2 monolayer assay to rule out uptake issues .
  • Analytical QC : Verify compound stability in assay buffers via LC-MS .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., methoxy group demethylation) .
  • CYP450 Inhibition : Perform microsomal assays (human liver microsomes + NADPH) to quantify IC₅₀ for CYP3A4/2D6 .

Q. How can toxicity be evaluated in pre-clinical models?

  • Methodological Answer :

  • In Vitro : MTT assay on HEK293 cells (48-hour exposure) to determine CC₅₀ .
  • In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ at 96 hpf) .
    • Mitigation : Introduce PEGylation to reduce hepatotoxicity .

Data Contradiction Analysis Example

Issue : Discrepancy between high enzymatic inhibition (IC₅₀ = 0.5 μM) and low cellular efficacy (EC₅₀ = 10 μM).
Resolution Workflow :

Confirm compound integrity in cell media (LC-MS).

Assess efflux pump activity (e.g., P-gp inhibition with verapamil).

Modify CLogP via pro-drug strategies (e.g., esterification of acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.